6-tert-Butyl-2,3-dihydro-4H-1-benzothiopyran-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of tert-butyl-substituted phenols and thioketones, followed by cyclization in the presence of acid catalysts . The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiopyrans .
Scientific Research Applications
6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE: Similar in structure but lacks the sulfur atom present in 6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE.
6-TERT-BUTYL-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE: Contains an oxygen and nitrogen atom in the ring structure, differing from the sulfur-containing benzothiopyran.
Uniqueness
6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE is unique due to the presence of the sulfur atom in its ring structure, which imparts distinct chemical properties and reactivity compared to its oxygen or nitrogen analogs . This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred .
Properties
CAS No. |
6612-47-1 |
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Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
6-tert-butyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C13H16OS/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
HMRFRXKMUVSZRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)SCCC2=O |
Origin of Product |
United States |
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